molecular formula C7H9ClN2O B15071522 5-Chloro-6-ethoxypyridin-3-amine CAS No. 1354225-46-9

5-Chloro-6-ethoxypyridin-3-amine

Cat. No.: B15071522
CAS No.: 1354225-46-9
M. Wt: 172.61 g/mol
InChI Key: QUSZOLWIWXUWIQ-UHFFFAOYSA-N
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Description

5-Chloro-6-ethoxypyridin-3-amine: is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, an ethoxy group at the 6th position, and an amine group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-ethoxypyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chlorine atom at the 5th position can be achieved through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group is introduced at the 6th position via nucleophilic substitution, often using ethyl alcohol in the presence of a base like sodium ethoxide.

    Amination: The amine group is introduced at the 3rd position through nucleophilic substitution, typically using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-6-ethoxypyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, ammonia, thionyl chloride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Chloro-6-ethoxypyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    5-Chloro-6-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an ethoxy group.

    5-Chloro-6-ethoxypyridin-2-amine: Similar structure with the amine group at the 2nd position.

    5-Bromo-6-ethoxypyridin-3-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 5-Chloro-6-ethoxypyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6th position and the amine group at the 3rd position allows for unique interactions and reactivity compared to its analogs.

Properties

CAS No.

1354225-46-9

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-chloro-6-ethoxypyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3

InChI Key

QUSZOLWIWXUWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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